
5-(3-chlorobenzyl)-4-ethyl-4H-1,2,4-triazole-3-thiol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(3-chlorobenzyl)-4-ethyl-4H-1,2,4-triazole-3-thiol is a chemical compound that belongs to the class of triazole derivatives Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms This particular compound features a 3-chlorobenzyl group and an ethyl group attached to the triazole ring, along with a thiol group at the 3-position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3-chlorobenzyl)-4-ethyl-4H-1,2,4-triazole-3-thiol typically involves the reaction of 3-chlorobenzyl chloride with 4-ethyl-4H-1,2,4-triazole-3-thiol in the presence of a base such as sodium hydroxide or potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) under reflux conditions. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.
Analyse Des Réactions Chimiques
Types of Reactions
5-(3-chlorobenzyl)-4-ethyl-4H-1,2,4-triazole-3-thiol can undergo various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form a disulfide bond.
Reduction: The compound can be reduced to form the corresponding triazole derivative without the thiol group.
Substitution: The chlorine atom on the benzyl group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or iodine in the presence of a base.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines, thiols, or alkoxides in the presence of a base.
Major Products Formed
Oxidation: Disulfide derivatives.
Reduction: Reduced triazole derivatives.
Substitution: Substituted benzyl derivatives.
Applications De Recherche Scientifique
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its antimicrobial and antifungal properties.
Medicine: Explored for its potential as an anticancer agent and as a component in drug design.
Industry: Utilized in the development of agrochemicals and as a corrosion inhibitor.
Mécanisme D'action
The mechanism of action of 5-(3-chlorobenzyl)-4-ethyl-4H-1,2,4-triazole-3-thiol involves its interaction with specific molecular targets. The thiol group can form covalent bonds with cysteine residues in proteins, leading to the inhibition of enzyme activity. Additionally, the triazole ring can interact with metal ions, affecting various biochemical pathways. The compound’s antimicrobial activity is attributed to its ability to disrupt cell membrane integrity and interfere with essential cellular processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 5-(3-chlorobenzyl)-4-methyl-4H-1,2,4-triazole-3-thiol
- 5-(3-chlorobenzyl)-4-phenyl-4H-1,2,4-triazole-3-thiol
- 5-(3-chlorobenzyl)-4-isopropyl-4H-1,2,4-triazole-3-thiol
Uniqueness
5-(3-chlorobenzyl)-4-ethyl-4H-1,2,4-triazole-3-thiol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the 3-chlorobenzyl group enhances its lipophilicity, allowing for better membrane permeability. The ethyl group provides steric hindrance, influencing its reactivity and interaction with molecular targets. These features make it a valuable compound for various scientific and industrial applications.
Propriétés
Numéro CAS |
588673-92-1 |
|---|---|
Formule moléculaire |
C11H12ClN3S |
Poids moléculaire |
253.75 g/mol |
Nom IUPAC |
3-[(3-chlorophenyl)methyl]-4-ethyl-1H-1,2,4-triazole-5-thione |
InChI |
InChI=1S/C11H12ClN3S/c1-2-15-10(13-14-11(15)16)7-8-4-3-5-9(12)6-8/h3-6H,2,7H2,1H3,(H,14,16) |
Clé InChI |
FVXFYEDBTHRNNE-UHFFFAOYSA-N |
SMILES canonique |
CCN1C(=NNC1=S)CC2=CC(=CC=C2)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


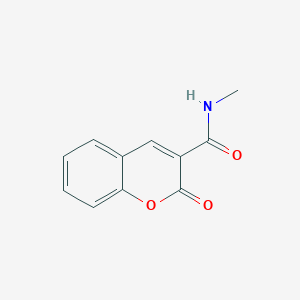
![[(Z)-(2-methylcyclohexylidene)amino]urea](/img/structure/B14158776.png)



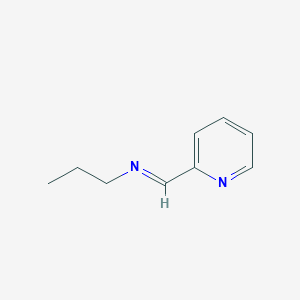
![3-hydroxy-1H-pyrido[3,4-d]pyrimidine-2,4-dione](/img/structure/B14158820.png)
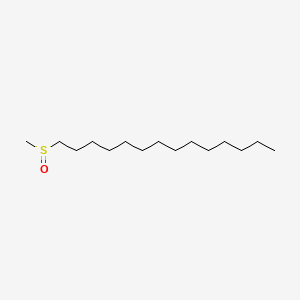
![ethyl 4-[(3,4-dimethylphenyl)amino]-2-(4-methyl-1H-pyrazol-1-yl)pyrimidine-5-carboxylate](/img/structure/B14158830.png)
![Propan-2-yl 2-[[5-(4-methoxyphenyl)-4-methyl-1,2,4-triazol-3-yl]sulfanyl]acetate](/img/structure/B14158838.png)
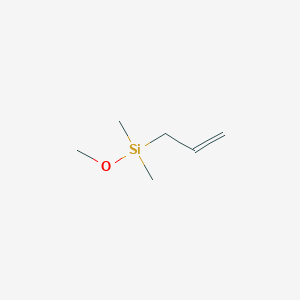
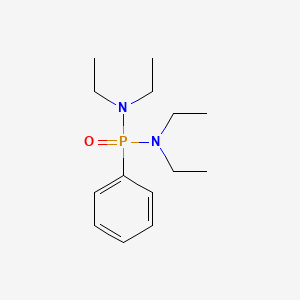
![diethyl 5,5'-methanediylbis{4-[2-(diethylamino)ethyl]-3-methyl-1H-pyrrole-2-carboxylate}](/img/structure/B14158855.png)
![N~2~-(4-ethoxyphenyl)-N~2~-(methylsulfonyl)-N-[2-(phenylsulfanyl)ethyl]glycinamide](/img/structure/B14158862.png)
